molecular formula C23H20FN3O2S2 B2367934 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1291839-24-1

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B2367934
CAS RN: 1291839-24-1
M. Wt: 453.55
InChI Key: GLMGYJXPJOUBMJ-UHFFFAOYSA-N
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Description

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Inhibitory Activities

A study highlighted the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway of cellular replication and DNA synthesis. The compounds demonstrated potent inhibitory activities, indicating their potential as therapeutic agents in cancer treatment (Gangjee et al., 2008).

Structural Analysis and Molecular Interactions

Another study focused on the crystal structures of related compounds, analyzing their conformation and intramolecular interactions. This structural analysis contributes to understanding the molecular basis of their biological activity and can guide the design of new therapeutic agents (Subasri et al., 2016).

Radioligand Development for Imaging

Research on developing selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) involved compounds with structural similarities. These radioligands can be used in neuroinflammation imaging, providing insights into various neurological diseases (Dollé et al., 2008).

Quantum Chemical Insights and Antiviral Potency

A study provided quantum chemical insights into the molecular structure, vibrational analysis, and potential antiviral activity against SARS-CoV-2 of a similar compound. The research underlines the importance of structural analysis in identifying promising antiviral agents (Mary et al., 2020).

Antitumor Activity of Derivatives

The synthesis and evaluation of antitumor activity of new derivatives highlight the therapeutic potential of these compounds in cancer treatment. The study underscores the ongoing search for novel compounds with significant anticancer properties (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-18(8-9-30-21)26-23(27)31-12-20(28)25-17-6-5-16(24)11-14(17)2/h4-11H,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMGYJXPJOUBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

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